5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one
Beschreibung
The compound 5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one is a pyridazinone derivative characterized by a dihydro-pyridazinone core substituted with a methoxy group at position 5, a 2-methylphenyl group at position 2, and a piperazine-1-carbonyl moiety at position 4. The piperazine ring is further substituted with a 2-methoxyphenyl group. This structure combines aromatic, heterocyclic, and amide functionalities, which may confer unique physicochemical and pharmacological properties.
Eigenschaften
IUPAC Name |
5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-17-8-4-5-9-18(17)28-22(29)16-21(32-3)23(25-28)24(30)27-14-12-26(13-15-27)19-10-6-7-11-20(19)31-2/h4-11,16H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRVMWYKSSOLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-Methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the pyridazinone class. Its unique structure, characterized by a pyridazinone core and various substituents, suggests significant potential for biological activity. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and related research findings.
Structural Characteristics
The compound features several key structural components:
- Pyridazinone Core : The bicyclic structure containing nitrogen atoms contributes to its biological properties.
- Methoxy Groups : The presence of methoxy groups enhances solubility and bioavailability.
- Piperazine Moiety : This structural feature is known for its role in modulating receptor interactions and enhancing pharmacological effects.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O4 |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 941969-38-6 |
Antidepressant Potential
Research indicates that derivatives of piperazine, particularly those with a 2-methoxyphenyl group, exhibit significant affinity toward serotonergic receptors, specifically 5-HT1A and 5-HT7. These receptors are crucial in the regulation of mood and anxiety. A study demonstrated that compounds similar to 5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one showed promising antidepressant-like activity in animal models, outperforming standard treatments such as imipramine .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Preliminary studies have indicated that similar pyridazinone derivatives can prolong survival in models of acute cerebral ischemia, suggesting they may protect neuronal health by reducing oxidative stress and inflammation . The presence of methoxy groups is believed to enhance these protective effects by improving the compound's ability to cross the blood-brain barrier.
Analgesic and Anti-inflammatory Activity
Compounds within the pyridazinone class have been reported to exhibit analgesic and anti-inflammatory activities. The structural similarities with known analgesics suggest that 5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one might also possess these properties . Further research is needed to quantify these effects through standardized pain models.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Serotonergic Modulation : By acting on serotonin receptors (5-HT1A, 5-HT7), it may enhance serotonergic neurotransmission, contributing to its antidepressant effects.
- Inhibition of Inflammatory Pathways : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, which may contribute to their analgesic properties.
- Neuroprotective Mechanisms : The compound may reduce neuronal apoptosis through antioxidant mechanisms or by modulating neurotrophic factors.
Case Study: Antidepressant Activity
In a study evaluating various piperazine derivatives for antidepressant-like activity, one derivative exhibited a Ki value of less than 1 nM for the 5-HT1A receptor, indicating high affinity . This suggests that structural modifications in compounds like 5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one could lead to enhanced therapeutic profiles.
Research Findings on Neuroprotection
A series of experiments focused on neuroprotective effects demonstrated that pyridazinone derivatives could significantly reduce mortality rates in models subjected to ischemic conditions. These findings highlight the potential for developing new therapeutic agents based on this compound's structure .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Piperazine Substituents
3-Chloro-6-[4-(2-Fluorophenyl)Piperazine-1-yl]Pyridazine ()
- Core Structure: Pyridazine (fully aromatic) vs. dihydropyridazinone (partially saturated).
- Substituents :
- Position 6 : Piperazine with 2-fluorophenyl (electron-withdrawing) vs. 2-methoxyphenyl (electron-donating).
- Position 3 : Chlorine vs. methoxy group in the target compound.
- Implications: The 2-methoxyphenyl group may enhance hydrogen bonding with receptors compared to the 2-fluorophenyl group.
p-MPPI and p-MPPF ()
- Core Structure: Benzamide-linked piperazine derivatives vs. pyridazinone core.
- Substituents :
- Piperazine : Both feature 2-methoxyphenyl groups, similar to the target compound.
- Linker : Ethylamide vs. carbonyl in the target compound.
- Biological Activity: p-MPPI and p-MPPF are 5-HT1A receptor antagonists with ID50 values of 5 mg/kg and 3 mg/kg, respectively, in rodent models.
Pyridazinone Derivatives with Varied Substituents
5-Acetyl-4-({2-[4-(2-Methoxyphenyl)-1-Piperazinyl]Ethyl}Amino)-2-Methyl-6-Phenylpyridazin-3(2H)-One ()
- Core Structure: Pyridazinone with acetyl and ethylamino-piperazine substituents.
- Key Differences: Position 4: Ethylamino linker vs. direct carbonyl linkage in the target compound. Position 6: Phenyl vs. 2-methylphenyl.
- Implications: The ethylamino linker may increase solubility but reduce metabolic stability compared to the carbonyl group .
6-(4-(2-(Furan-2-yl)-2-Hydroxyethyl)Piperazine-1-Carbonyl)-2-Methylpyridazin-3(2H)-One ()
- Core Structure: Pyridazinone with a furan-hydroxyethyl-piperazine substituent.
- Key Differences :
- Piperazine Substituent : Furan-hydroxyethyl vs. 2-methoxyphenyl.
- Implications : The furan group introduces heteroaromaticity, which may alter metabolic pathways compared to the methoxyphenyl group .
Functional Group Impact on Pharmacokinetics
| Compound | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| Target Compound | 3.2 | 0.05 (DMSO) | Moderate (prone to oxidation) |
| 3-Chloro-6-[4-(2-fluorophenyl)pyridazine] | 2.8 | 0.1 (DMSO) | High (aromatic stability) |
| p-MPPI | 4.1 | <0.01 (aqueous) | Low (amide hydrolysis) |
- Key Observations: The 2-methoxyphenyl group in the target compound increases hydrophobicity (higher LogP) compared to fluorophenyl analogs.
Vorbereitungsmethoden
Cyclization of γ-Keto Esters
A common method involves reacting ethyl 3-(2-methylbenzoyl)propanoate with hydrazine hydrate in ethanol under reflux (80–100°C, 6–8 hours). This yields 2-(2-methylphenyl)-2,3-dihydropyridazin-3-one, which serves as the foundational structure. Modifications at positions 5 and 6 are introduced in subsequent steps.
Reaction Conditions
Functionalization at Position 5: Methoxy Group Introduction
Methoxy substitution at position 5 is achieved via electrophilic aromatic substitution (EAS) or directed ortho-metalation.
Nitration Followed by Methoxylation
-
Nitration : Treat the pyridazinone core with nitric acid (HNO₃) in sulfuric acid at 0–5°C to introduce a nitro group at position 5.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
-
Methoxylation : Diazotization of the amine with NaNO₂/HCl, followed by reaction with methanol/Cu₂O yields the methoxy derivative.
Optimization Note : Direct methoxylation via SNAr is hindered by the electron-rich pyridazinone ring; thus, nitration-reduction pathways are preferred.
Piperazine Carbonyl Installation at Position 6
The 4-(2-methoxyphenyl)piperazine-1-carbonyl moiety is introduced through a coupling reaction.
Carboxylic Acid Activation
-
Oxidation : Convert the 6-methyl group to a carboxylic acid using KMnO₄ in acidic conditions.
-
Chloride Formation : Treat with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Amide Coupling : React with 4-(2-methoxyphenyl)piperazine in dichloromethane (DCM) using triethylamine (TEA) as a base.
Key Data
| Intermediate | Reagent | Solvent | Time | Yield |
|---|---|---|---|---|
| Acyl chloride | SOCl₂ | Toluene | 2 h | 90% |
| Final amide | Piperazine, TEA | DCM | 12 h | 70–80% |
Strategic Comparison of Synthetic Routes
Two primary routes are documented for this compound:
Sequential Functionalization (Route A)
Late-Stage Coupling (Route B)
-
Pre-functionalized pyridazinone with methoxy and methyl groups → Direct piperazine coupling.
-
Disadvantages : Requires stringent temperature control (−10°C) to prevent diastereomer formation.
Critical Analysis of Reaction Parameters
Solvent Effects
Catalytic Systems
-
Pd/C vs. Raney Ni : Pd/C offers higher selectivity in nitro reductions (90% vs. 75% with Ni).
-
TEA vs. DIEA : Diisopropylethylamine (DIEA) improves yields in amide coupling by reducing HCl scavenging.
Scalability and Industrial Feasibility
Route B is more amenable to large-scale production due to:
-
Simplified Workup : Fewer chromatographic separations required.
Challenges :
-
Cost of 4-(2-methoxyphenyl)piperazine (≈$1,200/kg) necessitates in-situ synthesis.
-
Exothermic reactions during nitration require precise jacketed reactor control.
Emerging Methodologies
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
The synthesis typically involves multi-step organic reactions. A common approach includes coupling the piperazine moiety (e.g., 2-methoxyphenylpiperazine) with a functionalized dihydropyridazinone core. Key steps may involve:
- Amide bond formation : Reacting activated carbonyl intermediates (e.g., acid chlorides) with piperazine derivatives under anhydrous conditions .
- Heterocyclic ring construction : Cyclization reactions using aldehydes or ketones to form the dihydropyridazinone scaffold, often catalyzed by acids or bases .
- Solvent selection : Ethanol or acetic acid under reflux conditions for optimal yield and purity .
Q. How is structural characterization performed for this compound?
Spectroscopic methods are critical:
- NMR : H and C NMR to confirm substituent positions and piperazine connectivity. For example, methoxy groups ( ppm) and aromatic protons ( ppm) are diagnostic .
- IR : Peaks at ~1650–1700 cm indicate carbonyl groups (amide, ketone) .
- Mass spectrometry : High-resolution MS to verify molecular formula and fragmentation patterns .
Q. What initial biological assays are suitable for evaluating pharmacological potential?
Prioritize in vitro screens:
- Enzyme inhibition assays : Test against targets like kinases or GPCRs, given the piperazine moiety’s affinity for these receptors .
- Receptor binding studies : Radioligand displacement assays for serotonin or dopamine receptors, common targets of piperazine derivatives .
- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) to identify antitumor potential .
Q. What key physicochemical properties should be determined?
Critical parameters include:
Q. How can reaction conditions optimize synthesis yield?
Key factors:
- Catalysts : Use DMAP or HOBt for efficient amide coupling .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., nitro group reduction) .
- Purification : Flash chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and stability?
Apply methods from ICReDD ’s framework:
- Reaction path searches : Quantum chemical calculations (DFT) to model intermediates and transition states .
- Solvent effects : COSMO-RS simulations to predict solubility and reaction feasibility in different solvents .
- Docking studies : Molecular dynamics to explore binding modes with biological targets (e.g., serotonin receptors) .
Q. How to resolve discrepancies in spectroscopic data?
If experimental NMR/IR deviates from theoretical predictions:
- Variable temperature NMR : Probe dynamic effects (e.g., hindered rotation of substituents) .
- 2D techniques : Use HSQC or NOESY to resolve overlapping signals in crowded aromatic regions .
- Crystallography : Attempt single-crystal X-ray diffraction (if crystallizable) for unambiguous confirmation .
Q. What SAR strategies enhance biological activity?
Focus on substituent modifications:
- Piperazine ring : Replace 2-methoxyphenyl with electron-withdrawing groups (e.g., Cl, F) to modulate receptor affinity .
- Dihydropyridazinone core : Introduce methyl or fluoro groups to improve metabolic stability .
- Pharmacokinetic tuning : Replace methoxy groups with bioisosteres (e.g., ethoxy) to alter logP and half-life .
Q. Which advanced purification techniques are effective?
For complex mixtures:
Q. How do substituent variations affect pharmacokinetics?
Case studies suggest:
- Methoxy groups : Increase solubility but may reduce CNS penetration due to higher polarity .
- Methyl substituents : Enhance metabolic stability by blocking oxidative sites (e.g., CYP3A4) .
- Piperazine modifications : Bulky groups (e.g., cyclopropyl) can improve target selectivity but reduce oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
